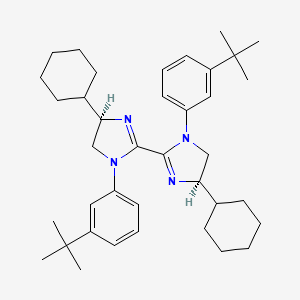
4-Methylnaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylnaphthalene-1,2-dione, also known as menadione, is a synthetic naphthoquinone derivative. It belongs to the vitamin K group and is often referred to as vitamin K3. This compound is not found naturally and is used as a precursor to synthesize vitamins K1 and K2 .
Métodos De Preparación
4-Methylnaphthalene-1,2-dione can be synthesized through various methods. One common synthetic route involves the oxidation of 4-methylnaphthalene using hydrogen peroxide in the presence of a catalyst . Industrial production methods often utilize polyoxometalate-based coordination polymers as heterogeneous catalysts to achieve high yields .
Análisis De Reacciones Químicas
4-Methylnaphthalene-1,2-dione undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone forms.
Substitution: It can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Aplicaciones Científicas De Investigación
4-Methylnaphthalene-1,2-dione has a broad range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the production of other quinones and vitamins.
Medicine: It has been studied for its anticancer and antihemorrhagic properties.
Mecanismo De Acción
The mechanism of action of 4-Methylnaphthalene-1,2-dione involves its conversion to vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone form of the compound, produced by NQO1 . The compound acts as a circulating form of vitamin K, which is crucial for various physiological processes .
Comparación Con Compuestos Similares
4-Methylnaphthalene-1,2-dione is similar to other naphthoquinone derivatives such as:
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Both compounds possess anticancer and antihemorrhagic properties.
2-Methyl-1,4-naphthoquinone: . The uniqueness of this compound lies in its synthetic versatility and its role as a precursor in the production of essential vitamins.
Propiedades
Número CAS |
7477-57-8 |
|---|---|
Fórmula molecular |
C11H8O2 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
4-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C11H8O2/c1-7-6-10(12)11(13)9-5-3-2-4-8(7)9/h2-6H,1H3 |
Clave InChI |
CQOLMXXJPNVCME-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=O)C2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)
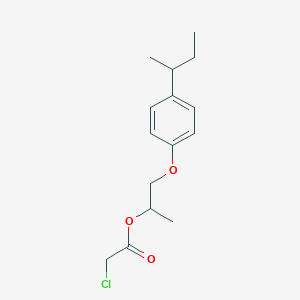
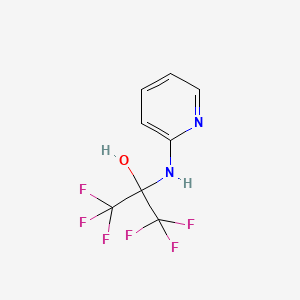
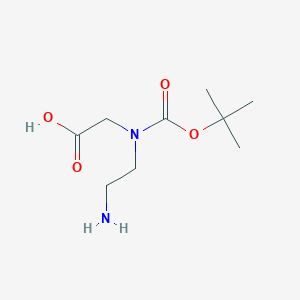
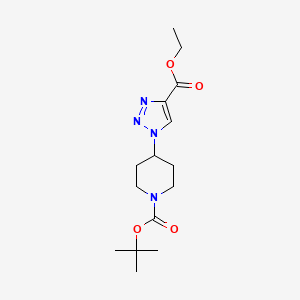
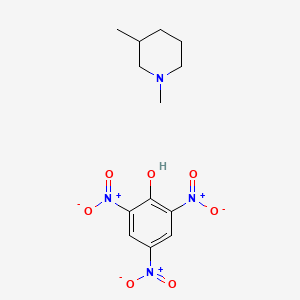
![2-amino-9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14015685.png)
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B14015686.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14015693.png)
![3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride](/img/structure/B14015699.png)
![6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14015703.png)
![2-(6,6-Dimethyl-2-(2-((1-methyl-1H-pyrazol-5-YL)amino)pyrimidin-4-YL)-4-oxo-4,6-dihydro-5H-thieno[2,3-C]pyrrol-5-YL)acetaldehyde](/img/structure/B14015709.png)
